molecular formula C7H13N3O B2449431 [(1H-imidazol-2-yl)methyl](2-methoxyethyl)amine CAS No. 921160-96-5

[(1H-imidazol-2-yl)methyl](2-methoxyethyl)amine

Cat. No. B2449431
CAS RN: 921160-96-5
M. Wt: 155.201
InChI Key: QOSHGQWDBPOJNG-UHFFFAOYSA-N
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Description

This compound is an organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a methoxyethyl group and a methyl group attached to the imidazole ring .


Molecular Structure Analysis

The molecular structure of “(1H-imidazol-2-yl)methylamine” includes an imidazole ring, a methoxyethyl group, and a methyl group . The InChI code for this compound is 1S/C7H13N3O/c1-11-5-4-8-6-7-9-2-3-10-7/h2-3,8H,4-6H2,1H3,(H,9,10) .

It has a molecular weight of 155.2 . The specific physical and chemical properties of “(1H-imidazol-2-yl)methylamine” are not detailed in the available resources.

Scientific Research Applications

  • Crystal and Molecular Structures :

    • The study of molecular structures of compounds related to “(1H-imidazol-2-yl)methylamine” can lead to insights into their chemical properties and potential applications in synthesis and drug design. For example, the crystal and molecular structures of related compounds have been reported to provide insights into their formation and properties (Richter et al., 2023).
  • Molecular Docking and Experimental Techniques :

    • Theoretical and experimental techniques like DFT, molecular docking, FT-IR, FT-Raman, and NMR are employed to investigate the molecular structure and properties of compounds similar to “(1H-imidazol-2-yl)methylamine.” These techniques help in understanding their biological activity, stability, and other chemical properties (Aayisha et al., 2019).
  • Synthesis and Biological Studies :

    • The synthesis and characterization of imidazole derivatives, including those related to “(1H-imidazol-2-yl)methylamine,” have been explored for their biological and pharmaceutical significance. Such studies often focus on antimicrobial and anticancer activities, enhancing the understanding of their potential medical applications (Ramanathan, 2017).
  • Synthesis of Carbonyl Compounds :

    • Research has been conducted on the conversion of imidazole derivatives into carbonyl compounds, which is significant in organic synthesis and pharmaceutical chemistry. The transformation of these compounds opens avenues for creating various chemically and biologically active molecules (Ohta et al., 1987).
  • Synthesis of Antifungal Agents :

    • The development of new antifungal agents using imidazole derivatives showcases the pharmaceutical relevance of these compounds. The structure-activity relationship studies contribute to the discovery of more effective antifungal medications (Setzu et al., 2002).
  • Synthesis and Analysis for Pharmaceutical Intermediates :

    • Imidazole derivatives have been synthesized and analyzed as pharmaceutical intermediates. Their synthesis involves processes like cyclization, hydrolysis, and methylation, which are critical in the development of various pharmaceutical compounds (Zhou et al., 2018).
  • Complexation and Stability Studies :

    • Research into the complexation and stability constants of imidazole derivatives provides valuable information on their chemical behavior and potential applications in fields like coordination chemistry and catalysis (Pařík & Chlupatý, 2014).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-11-5-4-8-6-7-9-2-3-10-7/h2-3,8H,4-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSHGQWDBPOJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=NC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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